Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-
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Overview
Description
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is an organosilicon compound with the molecular formula C12H19ClO3Si. This compound is known for its reactivity and versatility in various chemical processes. It is a colorless to slightly yellow liquid and is used in a variety of applications, particularly in the field of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- typically involves the reaction of chloromethylphenylethyl bromide with trimethoxysilane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired outcome .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with chloromethylphenylethyl bromide. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxy groups can be hydrolyzed to form silanol groups.
Polymerization: It can participate in polymerization reactions to form siloxane polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Polymerization: Catalysts such as tin or titanium compounds are often used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrolysis: Silanol derivatives.
Polymerization: Siloxane polymers.
Scientific Research Applications
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its ability to improve adhesion and durability
Mechanism of Action
The mechanism of action of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxy groups can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with various substrates to form stable siloxane bonds. This property makes it an effective coupling agent and adhesion promoter .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but lacks the chloromethylphenylethyl group.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups instead of methoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group instead of the chloromethylphenylethyl group
Uniqueness
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is unique due to the presence of the chloromethylphenylethyl group, which imparts specific reactivity and functionality. This makes it particularly useful in applications requiring strong adhesion and chemical stability .
Properties
CAS No. |
50975-76-3 |
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Molecular Formula |
C12H19ClO3Si |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,8-10H2,1-3H3 |
InChI Key |
UFTVYYXWUBLQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1CCl)(OC)OC |
Origin of Product |
United States |
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